For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 12-Ketochenodeoxycholic Acid: Discovery, Synthesis, and Biological Significance
Abstract
12-Ketochenodeoxycholic acid (12-keto-CDCA), also known as 3α,7α-Dihydroxy-12-oxo-5β-cholan-24-oic acid, is a crucial intermediate in the synthesis of therapeutic bile acids and a naturally occurring human metabolite.[1][2] Its unique structure, derived from the primary bile acid cholic acid, makes it a valuable precursor for the semi-synthesis of chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA), a drug used to treat various liver diseases.[3][4] This technical guide provides a comprehensive overview of the identification, synthesis, and biological context of 12-keto-CDCA, presenting detailed experimental methodologies, quantitative data, and pathway visualizations to support advanced research and development.
Discovery and Occurrence
12-Ketochenodeoxycholic acid was not "discovered" as a standalone therapeutic agent but was identified as a key intermediate in the chemical and enzymatic conversion of cholic acid into other medically important bile acids like CDCA and UDCA.[3][5][6] Its significance grew with the need for efficient and scalable production methods for these drugs.
Beyond its role in synthesis, 12-keto-CDCA is a recognized human metabolite, found in tissues such as the gall bladder, intestine, and liver.[2] It has also been identified in the gastric tissues of various animal models, including mice, rats, rabbits, and pigs.[7][8] Elevated fecal levels of 12-keto-CDCA have been associated with certain metabolic conditions, such as hepatic glycogen (B147801) storage disease in children, highlighting its potential role in metabolic pathways and as a biomarker.[3][7]
Physicochemical Properties
The fundamental properties of 12-keto-CDCA are summarized in the table below, providing essential data for experimental design and formulation.
| Property | Value | Reference(s) |
| Systematic Name | (3α,5β,7α)-3,7-dihydroxy-12-oxo-cholan-24-oic acid | [7][8] |
| Common Synonyms | 12-keto CDCA, 12-oxo CDCA, 3α,7α-Dihydroxy-12-keto-5β-cholanic acid | [3][6] |
| CAS Number | 2458-08-4 | [3] |
| Molecular Formula | C₂₄H₃₈O₅ | [2][3] |
| Molecular Weight | 406.6 g/mol | [2][3] |
| Appearance | Solid | [2][3] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol | [3][8] |
| Storage Temperature | -20°C | [3][6] |
| InChIKey | MIHNUBCEFJLAGN-DMMBONCOSA-N | [2][3] |
Synthesis of 12-Ketochenodeoxycholic Acid
The synthesis of 12-keto-CDCA is primarily achieved from more abundant bile acids, namely cholic acid and dehydrocholic acid, through both chemical and enzymatic routes.
Chemical Synthesis
Chemical synthesis offers robust methods for producing 12-keto-CDCA, typically involving the management of the three hydroxyl groups on the cholic acid steroid nucleus. The reactivity of these groups generally follows the order C-7 > C-12 > C-3.[5]
Two primary chemical strategies are employed:
-
Selective Oxidation of Cholic Acid : This approach requires the selective protection of the C-3 and C-7 hydroxyl groups, followed by the oxidation of the remaining C-12 hydroxyl group to a ketone.[5]
-
Selective Reduction of Dehydrocholic Acid (DHCA) : This method involves the complete oxidation of all three hydroxyl groups of cholic acid to form DHCA. Subsequently, a selective reduction of the C-3 and C-7 keto groups is performed, leaving the C-12 keto group intact.[5] The Huang Minglong reaction is one such method used for the reduction step to yield chenodeoxycholic acid from the 12-keto intermediate.[9]
This protocol is a representative summary based on established chemical principles for bile acid modification.[5]
-
Oxidation: Dissolve cholic acid in a suitable solvent (e.g., acetone). Add an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid), dropwise at a controlled temperature (e.g., 0-10°C) until all three hydroxyl groups are oxidized to ketones, forming dehydrocholic acid (DHCA). Monitor the reaction by Thin Layer Chromatography (TLC).
-
Purification: Upon completion, quench the reaction and extract the DHCA into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude DHCA. Recrystallize from a solvent system like ethanol/water to purify.
-
Selective Reduction: Suspend the purified DHCA in a solvent such as diethylene glycol. Add hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide. Heat the mixture to reflux (e.g., 180-200°C) to effect the Wolff-Kishner or Huang Minglong reduction. The relative reactivity of the keto groups (12-keto < 7-keto < 3-keto) allows for conditions that preferentially reduce the C-3 and C-7 positions while leaving the C-12 ketone intact.[5]
-
Workup and Isolation: After cooling, acidify the reaction mixture with HCl to precipitate the product. Filter the precipitate, wash thoroughly with water, and dry. The resulting solid is 12-Ketochenodeoxycholic acid. Further purification can be achieved by column chromatography on silica (B1680970) gel.
Enzymatic Synthesis
Enzymatic methods provide high selectivity and operate under mild conditions, avoiding the need for complex protection and deprotection steps. Hydroxysteroid dehydrogenases (HSDHs) are key enzymes in this process.[4]
A primary enzymatic route involves the use of 12α-hydroxysteroid dehydrogenase (12α-HSDH), which specifically catalyzes the oxidation of the 12α-hydroxyl group of cholic acid to a ketone, directly forming 12-keto-CDCA.[4][9] This bioconversion is often performed using whole-cell systems, such as recombinant E. coli, that overexpress the required enzyme.
This protocol is based on the methodology described for producing 12-ketocholic acid derivatives using recombinant E. coli.[9]
-
Strain Cultivation: Inoculate a suitable liquid medium (e.g., LB medium with appropriate antibiotics) with a glycerol (B35011) stock of recombinant E. coli expressing the 12α-HSDH gene. Grow the culture in a shaker at 37°C and ~240 rpm for approximately 12 hours.
-
Fermentation and Induction: Transfer the seed culture to a fermenter. When the optical density (OD₆₀₀) of the culture reaches a target value (e.g., 15), add an inducing agent (e.g., IPTG) to initiate the expression of 12α-HSDH. Maintain culture conditions at ~25°C, pH 6.5-7.5, and a dissolved oxygen level of 15-30%.[9]
-
Bioconversion: Once enzyme expression is sufficient (e.g., enzyme content reaches ~12 U/ml), feed the cholic acid substrate into the fermenter. The substrate can be dissolved in a suitable base (e.g., NaOH solution) to create a stock solution.
-
Reaction Monitoring and Harvest: The conversion is carried out for a set period (e.g., 6 hours).[9] Monitor the formation of 12-keto-CDCA using HPLC.
-
Product Isolation: After the reaction, centrifuge the culture to separate the cells. The supernatant contains the 12-keto-CDCA product. Acidify the supernatant to precipitate the product, which can then be collected by filtration, washed, and dried.
Synthesis Data Summary
The following table summarizes quantitative data from various synthesis approaches.
| Synthesis Method | Starting Material | Key Reagent / Enzyme | Product | Yield / Concentration | Reference(s) |
| Enzymatic (Whole-Cell) | Cholic Acid | 12α-HSDH in E. coli | 12-ketocholic acid* | 80-150 g/L | [9] |
| Multi-Enzymatic (One-Pot) | Dehydrocholic Acid | 3α-HSDH, 7β-HSDH, FDH | 12-keto-UDCA | 99% formation, 91% yield | [10] |
| Chemical | Cholic Acid | Protection/Oxidation reagents | 12-keto-CDCA | Yields vary based on specific route | [5] |
*Note: The patent refers to 12-ketocholic acid, a closely related structure. The principles are directly applicable to 12-keto-CDCA synthesis.
Biological Role and Signaling Pathways
While primarily known as a synthetic intermediate, 12-keto-CDCA and its derivatives possess biological activities. The sodium salt, 12-monoketocholic acid (12-MKA), has been shown to act as a permeator of the blood-brain barrier, enhancing the brain uptake of drugs like quinine (B1679958) and increasing the analgesic effects of morphine.[3][7]
Farnesoid X Receptor (FXR) Signaling
The biological actions of most bile acids are mediated through specific receptors, with the Farnesoid X Receptor (FXR), a nuclear receptor, being a primary target.[11][12][13] Chenodeoxycholic acid (CDCA) is the most potent endogenous agonist for FXR.[12][14] As 12-keto-CDCA is a direct metabolic precursor to CDCA, its interaction with the FXR pathway is of significant interest.
Activation of FXR by an agonist like CDCA leads to a cascade of events:
-
Dimerization: Ligand-bound FXR forms a heterodimer with the Retinoid X Receptor (RXR).[13]
-
DNA Binding: The FXR/RXR complex binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.
-
Gene Transcription: This binding modulates the transcription of numerous genes involved in bile acid, lipid, and glucose metabolism.[14] A key target is the Small Heterodimer Partner (SHP), which in turn inhibits CYP7A1, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[11][13]
While the direct agonistic or antagonistic activity of 12-keto-CDCA on FXR is not extensively characterized, its structural similarity to CDCA suggests it is an important molecule within this signaling network.
Conclusion
12-Ketochenodeoxycholic acid stands as a molecule of significant interest for both synthetic chemists and biomedical researchers. Its role as a pivotal intermediate allows for the efficient production of essential bile acid-based therapeutics. Furthermore, its presence as a natural metabolite and the activity of its derivatives suggest a deeper, albeit not fully elucidated, biological function. The detailed synthetic protocols and pathway diagrams provided in this guide offer a robust framework for professionals seeking to leverage 12-keto-CDCA in drug discovery, process optimization, and metabolic research. Future investigations into its direct interactions with nuclear receptors like FXR will be critical in fully defining its role in health and disease.
References
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- 4. Enzymatic routes for the synthesis of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
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- 7. LIPID MAPS [lipidmaps.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
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- 10. researchgate.net [researchgate.net]
- 11. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
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